molecular formula C9H20O4S2 B13710619 (2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol CAS No. 90820-06-7

(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol

Cat. No.: B13710619
CAS No.: 90820-06-7
M. Wt: 256.4 g/mol
InChI Key: IZQLWYVNJTUXNP-PRJMDXOYSA-N
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Description

(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol is a chiral compound with multiple hydroxyl groups and ethylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by the introduction of ethylsulfanyl groups through nucleophilic substitution reactions. The final deprotection step yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.

Scientific Research Applications

(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and stereochemistry.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple hydroxyl groups and ethylsulfanyl substituents allow it to form hydrogen bonds and other interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S)-5-(methylsulfanyl)pentane-1,2,3,4-tetrol
  • (2R,3R,4S)-5-[(trimethylsilyl)oxy]pentane-1,2,3,4-tetrol

Uniqueness

(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol is unique due to its specific ethylsulfanyl substituents, which can impart different chemical and biological properties compared to similar compounds with other substituents. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

90820-06-7

Molecular Formula

C9H20O4S2

Molecular Weight

256.4 g/mol

IUPAC Name

(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol

InChI

InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7-,8+/m1/s1

InChI Key

IZQLWYVNJTUXNP-PRJMDXOYSA-N

Isomeric SMILES

CCSC([C@H]([C@@H]([C@@H](CO)O)O)O)SCC

Canonical SMILES

CCSC(C(C(C(CO)O)O)O)SCC

Origin of Product

United States

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